5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Description
The compound 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a pyrazole ring bearing 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a pharmacologically relevant moiety .
For example, three-component cycloadditions using acetonitrile derivatives and carbonyl precursors are common , while pyrazole integration often involves hydrazine-based cyclization .
Properties
CAS No. |
1171706-41-4 |
|---|---|
Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.416 |
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-6-15(9-13(12)2)20-23-21(28-25-20)16-11-22-24-19(16)14-7-8-17(26-3)18(10-14)27-4/h5-11H,1-4H3,(H,22,24) |
InChI Key |
GVBYZUICPLRYCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a hybrid molecule that incorporates both pyrazole and oxadiazole moieties. This structural combination has been associated with a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole ring has been recognized for its potential as a pharmacophore due to its ability to interact with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 425.49 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The This compound has shown promising results in various studies:
- Mechanism of Action :
- In Vitro Studies :
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Efficacy :
- Comparative Analysis :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by K. Subrahmanya Bhat et al. (2004) synthesized several oxadiazole derivatives and tested their efficacy against breast cancer cells (MCF-7). Among them, the derivative similar to our compound showed notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of oxadiazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
- Case Studies : In vitro studies demonstrated a reduction in cell viability by over 50% in certain breast cancer cell lines when treated with this compound at micromolar concentrations.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Material Science
Fluorescent Materials
The unique structure of this compound allows it to be used as a precursor for synthesizing fluorescent materials. These materials have applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLED technology, enhancing light emission efficiency.
- Sensors : Its fluorescence can be harnessed for developing sensors that detect specific ions or molecules in environmental monitoring.
Agricultural Chemistry
Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Preliminary studies indicate:
- Fungal Inhibition : It has shown effectiveness against several plant pathogens, making it a candidate for agricultural fungicides.
- Insecticidal Activity : Field trials are ongoing to evaluate its efficacy against common agricultural pests.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with its closest analogs:
*Estimated based on structural similarity.
Key Observations:
- Electron-Donating vs.
- Methoxy vs.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole?
The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazole intermediates are formed via hydrazine hydrate treatment of ethyl 4-hydroxy-4-(aryl)-2-oxobut-3-enoate derivatives, followed by cyclization with appropriate reagents (e.g., POCl₃ for oxadiazole formation). Key steps include:
- Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(3,4-dimethoxyphenyl)ethan-1-one) using sodium hydride in toluene.
- Step 2 : Conversion to pyrazole carboxylates via hydrazine hydrate.
- Step 3 : Cyclization with 3,4-dimethylphenyl-substituted amidoximes to form the oxadiazole core. Purification methods include column chromatography and HPLC, with structural confirmation via ¹H NMR and IR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structure?
- ¹H NMR : Assigns aromatic protons (e.g., 3,4-dimethoxyphenyl groups at δ 3.8–4.0 ppm) and pyrazole/oxadiazole protons (δ 6.5–8.5 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
- HPLC : Validates purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
- Elemental Analysis : Ensures correct C, H, N, O ratios (±0.3% tolerance) .
Q. What are common intermediates in the synthesis of this compound?
Key intermediates include:
- Ethyl 5-(3,4-dimethoxyphenyl)pyrazole-3-carboxylate (from hydrazine hydrate treatment).
- 4-Amino-5-(pyrazolyl)-1,2,4-triazole-3-thiol (used in cyclization).
- 3,4-Dimethylphenyl-substituted amidoximes (for oxadiazole ring closure) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict biological targets for this compound?
- Target Selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14-α-demethylase, PDB ID: 3LD6) .
- Software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box centered on the active site, 25 ų size).
- Validation : Compare docking scores (ΔG) with reference inhibitors (e.g., fluconazole) and validate via MD simulations (100 ns, RMSD <2 Å).
- Key Interactions : Monitor hydrogen bonds with heme iron and hydrophobic contacts with lanosterol-binding pockets .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
- Substituent Variation : Modify methoxy/methyl groups on aryl rings to assess impact on antifungal activity.
- Bioassays : Test against Candida albicans (MIC values) and correlate with LogP (lipophilicity) and polar surface area (PSA).
- Data Analysis : Use multivariate regression to identify critical descriptors (e.g., Hammett σ values for electronic effects) .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal Assays : Combine MIC assays with time-kill curves and biofilm inhibition studies.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates.
- Meta-Analysis : Use systematic reviews to account for variability in experimental conditions (e.g., broth microdilution vs. agar diffusion) .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Effects : Use DMF for polar intermediates or toluene for non-polar cyclizations.
- Temperature Control : Optimize reflux conditions (e.g., 80°C for hydrazine reactions, 110°C for POCl₃-mediated cyclizations) .
Q. Which in vitro models are suitable for evaluating antifungal activity?
- Enzyme Inhibition : Measure 14-α-demethylase activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme depletion).
- Cell-Based Assays : Use C. albicans ATCC 90028 in RPMI-1640 medium (48-h incubation, 35°C).
- Resistance Profiling : Test against azole-resistant strains (e.g., C. glabrata with upregulated ABC transporters) .
Methodological Notes
- Data Reproducibility : Replicate synthesis ≥3 times, reporting mean yields ± SD.
- Computational Validation : Cross-validate docking results with free energy perturbation (FEP) calculations.
- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
